molecular formula C12H17FN2S B10965116 1-(4-Fluorobenzyl)-3-(2-methylpropyl)thiourea

1-(4-Fluorobenzyl)-3-(2-methylpropyl)thiourea

Cat. No.: B10965116
M. Wt: 240.34 g/mol
InChI Key: ANRKHOMEVCQWFB-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-methylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound features a fluorobenzyl group and a methylpropyl group attached to a thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(2-methylpropyl)thiourea typically involves the reaction of 4-fluorobenzyl isothiocyanate with 2-methylpropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

4-Fluorobenzyl isothiocyanate+2-MethylpropylamineThis compound\text{4-Fluorobenzyl isothiocyanate} + \text{2-Methylpropylamine} \rightarrow \text{this compound} 4-Fluorobenzyl isothiocyanate+2-Methylpropylamine→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-methylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(2-methylpropyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-methylpropyl)thiourea depends on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the thiourea moiety can form hydrogen bonds with amino acid residues in the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(2-methylpropyl)thiourea
  • 1-(4-Methylbenzyl)-3-(2-methylpropyl)thiourea
  • 1-(4-Bromobenzyl)-3-(2-methylpropyl)thiourea

Uniqueness

1-(4-Fluorobenzyl)-3-(2-methylpropyl)thiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications compared to their non-fluorinated counterparts.

Properties

Molecular Formula

C12H17FN2S

Molecular Weight

240.34 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C12H17FN2S/c1-9(2)7-14-12(16)15-8-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16)

InChI Key

ANRKHOMEVCQWFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)NCC1=CC=C(C=C1)F

Origin of Product

United States

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